molecular formula C21H16N4O4S B10879352 Methyl 3-({[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Methyl 3-({[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B10879352
M. Wt: 420.4 g/mol
InChI Key: FAHBJMQIELCWFI-UHFFFAOYSA-N
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Description

Methyl 3-({[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a synthetic small molecule characterized by a methyl benzoate core functionalized at the 3-position with an acetyl amino group linked to a sulfanyl-substituted dihydropyrimidinone ring. The dihydropyrimidinone moiety features cyano (CN), oxo (C=O), and phenyl substituents, which collectively influence its physicochemical and biological properties.

Properties

Molecular Formula

C21H16N4O4S

Molecular Weight

420.4 g/mol

IUPAC Name

methyl 3-[[2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C21H16N4O4S/c1-29-20(28)14-8-5-9-15(10-14)23-17(26)12-30-21-24-18(13-6-3-2-4-7-13)16(11-22)19(27)25-21/h2-10H,12H2,1H3,(H,23,26)(H,24,25,27)

InChI Key

FAHBJMQIELCWFI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the cyano group and the benzoate ester. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-({2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

Chemistry

In chemistry, METHYL 3-({2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

Industry

In industry, the compound’s properties can be leveraged in the development of new materials, such as polymers or coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism by which METHYL 3-({2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to changes in cellular processes, which is the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Name Molecular Formula Key Features Biological/Functional Notes Reference
Target Compound : Methyl 3-({[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate C₂₁H₁₇N₅O₄S - 3-position methyl benzoate
- Acetyl amino linker
- Dihydropyrimidinone with CN, C=O, and Ph groups
Potential pharmacological activity due to dihydropyrimidinone core; ester group may enhance bioavailability.
Methyl 2-({[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate C₂₁H₁₇N₅O₄S - 2-position methyl benzoate
- Identical functional groups to target compound
Positional isomerism may alter binding affinity or metabolic stability.
Ethyl 3-{[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}benzoate C₂₂H₁₉N₃O₃S - Ethyl ester at 3-position
- Methylene linker instead of acetyl amino
Increased lipophilicity due to ethyl group; reduced hydrogen-bonding capacity.
Bensulfuron-methyl (from ) C₁₆H₁₈N₄O₇S - 2-position methyl benzoate
- Sulfonylurea bridge
- Pyrimidine substituents
Herbicidal activity via acetolactate synthase inhibition; distinct mode of action compared to target compound.
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (from ) Variable - Benzoxazinone core
- Pyrimidine substituents
- Oxadiazole linker
Demonstrates antimicrobial activity; highlights dihydropyrimidinone’s role as a pharmacophore.

Functional Implications

  • Positional Isomerism : The 3-position ester in the target compound may improve steric accessibility for target binding compared to the 2-position isomer .
  • Linker Groups: The acetyl amino linker (vs.
  • Ester Groups : Methyl/ethyl esters influence metabolic stability; methyl esters are typically more resistant to hydrolysis than ethyl .

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